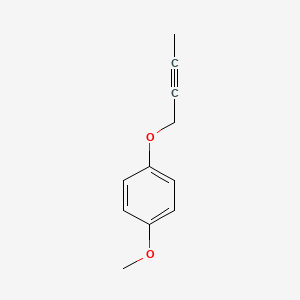

1-(But-2-yn-1-yloxy)-4-methoxybenzene

Description

1-(But-2-yn-1-yloxy)-4-methoxybenzene is a molecule defined by the presence of an aryl ether linkage, a methoxy (B1213986) substituent on the aromatic ring, and an internal alkyne within the ether's alkyl chain. Its systematic study offers insights into the reactivity and synthetic utility of unsaturated ethers.

Table 1: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | C₁₀H₁₀O₂ | 162.19 | 17061-86-8 |

| 1-Methoxy-4-(prop-2-yn-1-yl)benzene | C₁₀H₁₀O | 146.19 | 13540-76-6 |

| 1-[(E)-but-1-enyl]-4-methoxybenzene | C₁₁H₁₄O | 162.23 | Not Available |

| 3-(4-Methoxyphenyl)prop-2-yn-1-ol | C₁₀H₁₀O₂ | 162.19 | Not Available |

| Note: Data sourced from various chemical databases. The table is interactive and can be sorted by column. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

41580-74-9 |

|---|---|

Molecular Formula |

C11H12O2 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

1-but-2-ynoxy-4-methoxybenzene |

InChI |

InChI=1S/C11H12O2/c1-3-4-9-13-11-7-5-10(12-2)6-8-11/h5-8H,9H2,1-2H3 |

InChI Key |

AWQWHUMJCNNIHE-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCOC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Computational Characterization of 1 but 2 Yn 1 Yloxy 4 Methoxybenzene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(But-2-yn-1-yloxy)-4-methoxybenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete structural assignment.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to each unique proton environment. The aromatic protons on the 4-methoxyphenyl (B3050149) group are expected to appear as a characteristic AA'BB' system, presenting as two doublets around 6.8-7.0 ppm. The methoxy (B1213986) group protons (-OCH₃) would yield a sharp singlet at approximately 3.7-3.8 ppm.

The but-2-yn-1-yloxy side chain would produce two key signals. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are expected to appear as a quartet around 4.6 ppm, with coupling to the terminal methyl protons. The methyl protons (-C≡C-CH₃) would appear as a triplet further upfield, around 1.8 ppm, due to long-range coupling across the alkyne bond.

For the closely related analogue, 1-(But-2-enyloxy)-4-methoxybenzene , the alkene protons introduce more complexity in the 5.7-5.9 ppm region, while the allylic protons (-O-CH₂-) are shifted to around 4.4 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |

|---|---|---|---|---|

| 6.80-6.86 | m | 4H | Aromatic (Ar-H) | jirka.org |

| 5.71-5.84 | m | 2H | Olefinic (-CH=CH-) | jirka.org |

| 4.39 | d | 2H | -O-CH₂- | jirka.org |

| 3.75 | s | 3H | -OCH₃ | jirka.org |

| 1.74 | dd | 3H | =CH-CH₃ | jirka.org |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct carbon signals are expected. The aromatic carbons would appear in the 114-155 ppm range, with the carbon bearing the methoxy group (C-OCH₃) and the carbon bearing the ether linkage (C-O-CH₂) being the most downfield in this region. The methoxy carbon itself (-OCH₃) would have a signal around 55-56 ppm.

The key signals for the side chain would be the two sp-hybridized carbons of the alkyne, which are expected in the 75-85 ppm range. The propargylic carbon (-O-CH₂-) would be found around 58-60 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal, appearing around 3-4 ppm.

Spectral data for the analogue 1-(But-2-enyloxy)-4-methoxybenzene shows the olefinic carbons at approximately 126 and 130 ppm, and the allylic ether carbon at 69.4 ppm. jirka.org

| Chemical Shift (δ) ppm | Assignment | Source |

|---|---|---|

| 153.9, 152.9 | Aromatic (C-O) | jirka.org |

| 130.3, 126.4 | Olefinic (-CH=CH-) | jirka.org |

| 115.7, 114.6 | Aromatic (C-H) | jirka.org |

| 69.4 | -O-CH₂- | jirka.org |

| 55.7 | -OCH₃ | jirka.org |

| 17.9 | =CH-CH₃ | jirka.org |

To definitively establish connectivity, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak would be observed between the methylene protons (-O-CH₂-) and the methyl protons (-C≡C-CH₃), confirming the butynyl fragment's structure. It would also show correlations between the adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons (¹J-coupling). It would show a cross-peak between the methoxy protons (~3.7 ppm) and the methoxy carbon (~56 ppm), the aromatic protons (~6.8 ppm) and their respective carbons (~115 ppm), the methylene protons (~4.6 ppm) and the methylene carbon (~59 ppm), and the methyl protons of the butynyl group (~1.8 ppm) with their carbon (~3 ppm).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows longer-range couplings (²J and ³J) between protons and carbons, which is crucial for connecting different fragments of the molecule. Key correlations for this compound would include:

A correlation from the methylene protons (-O-CH₂-) to the aromatic carbon C1 (~153 ppm) and the two sp carbons of the alkyne.

Correlations from the aromatic protons to the neighboring aromatic carbons.

A correlation from the methoxy protons (-OCH₃) to the aromatic carbon C4 (~154 ppm).

These combined techniques would leave no ambiguity in the structural assignment of the molecule.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The molecular formula of this compound is C₁₁H₁₂O₂ . Its calculated monoisotopic mass is 176.08373 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to find a protonated molecular ion [M+H]⁺ at m/z 177.0910, confirming the elemental formula. Data for the related analogue 1-(but-3-yn-1-yl)-4-methoxybenzene shows a predicted [M+H]⁺ ion at 161.09610, corresponding to its C₁₁H₁₂O formula. uni.lu

| Formula | Calculated Monoisotopic Mass (Da) | Adduct | Expected m/z |

|---|---|---|---|

| C₁₁H₁₂O₂ | 176.08373 | [M+H]⁺ | 177.0910 |

| C₁₁H₁₂O₂ | 176.08373 | [M+Na]⁺ | 199.0730 |

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. The FTIR spectrum of this compound would be expected to show several key absorption bands. spectroscopyonline.com

Aromatic Ring : C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Ether Linkage : A strong, characteristic C-O-C asymmetric stretching band for the aryl alkyl ether is expected between 1275-1200 cm⁻¹ and a symmetric stretch between 1075-1020 cm⁻¹. spectroscopyonline.com

Alkyne : A weak C≡C stretching band is expected around 2260-2100 cm⁻¹. For internal alkynes like this, the signal can be very weak or absent due to the lack of a strong dipole change during the vibration.

Alkyl Groups : C-H stretching vibrations for the methoxy and methylene groups would appear in the 2950-2850 cm⁻¹ range. A specific C-H stretch for the methoxy group often appears near 2830 cm⁻¹. spectroscopyonline.com

X-ray Crystallography for Definitive Solid-State Structure Elucidation

Although the crystal structure of this compound has not been reported, the crystallographic data of a closely related analogue, 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile , offers valuable insights into the likely solid-state conformation. The analysis of this analogue reveals a monoclinic crystal system, which is a common crystal lattice for organic molecules.

The key crystallographic parameters for this analogue are detailed in the table below.

| Crystal Data for 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile | |

| Empirical Formula | C₁₁H₆N₂O |

| Formula Weight | 182.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.4809 (9) Åb = 22.2091 (16) Åc = 3.6978 (6) Å |

| Volume | 942.62 (18) ų |

| Z | 4 |

| Calculated Density | 1.284 Mg/m³ |

Data obtained for an analogous compound and may not represent the exact parameters for this compound.

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification and assessment of the purity of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for such purposes.

Given the structural features of this compound—an aromatic ether with an alkyne functional group—both reversed-phase HPLC and capillary GC would be suitable for its analysis. The choice between these techniques often depends on the volatility and thermal stability of the compound.

For HPLC, a nonpolar stationary phase, such as C18, would likely be used in conjunction with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This setup allows for the efficient separation of the target compound from potential impurities based on differences in their polarity.

For GC analysis, the compound would need to be sufficiently volatile and thermally stable. A capillary column with a non-polar or medium-polarity stationary phase, such as a polysiloxane-based polymer, would be appropriate. The separation in GC is based on the boiling points and the interactions of the analytes with the stationary phase.

The following table outlines typical starting conditions for the chromatographic analysis of aromatic ethers, which can be optimized for the specific analysis of this compound.

| Chromatographic Method | Stationary Phase | Mobile Phase/Carrier Gas | Detector |

| HPLC (Reversed-Phase) | C18 (Octadecyl-silica) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (at a wavelength corresponding to the absorbance maximum of the aromatic ring) |

| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

These are general conditions and would require optimization for the specific compound.

Chemical Reactivity and Transformation Pathways of 1 but 2 Yn 1 Yloxy 4 Methoxybenzene

Reactivity of the Internal Alkyne Moiety

The carbon-carbon triple bond in 1-(but-2-yn-1-yloxy)-4-methoxybenzene is a region of high electron density, making it susceptible to a variety of addition and transformation reactions.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The internal alkyne of this compound can serve as a dipolarophile in cycloaddition reactions, most notably in 1,3-dipolar cycloadditions, to form five-membered heterocyclic rings. researchgate.netwikipedia.orgnumberanalytics.com These reactions are powerful tools for constructing complex molecular architectures. numberanalytics.com

Huisgen 1,3-Dipolar Cycloaddition: The reaction between an azide (B81097) and an alkyne is a prominent example of a 1,3-dipolar cycloaddition. wikipedia.org This reaction can be catalyzed by copper or ruthenium complexes, leading to different regioisomers of the resulting 1,2,3-triazole.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction typically involves a terminal alkyne, but internal alkynes can also participate, albeit sometimes requiring more forcing conditions. nih.govnih.govacs.org The reaction of this compound with an organic azide (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst would be expected to form a fully substituted 1,2,3-triazole. researchgate.net Propargyl ethers are considered excellent substrates for CuAAC reactions. nih.gov

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Unlike the copper-catalyzed version which yields 1,4-disubstituted triazoles from terminal alkynes, ruthenium catalysts like Cp*RuCl(COD) effectively catalyze the reaction of azides with internal alkynes to produce fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.govacs.orgnih.govitu.edu.tr This method is highly complementary to CuAAC, offering access to different regioisomers. acs.org The mechanism is believed to involve an oxidative coupling to form a ruthenacycle intermediate, followed by reductive elimination. organic-chemistry.orgnih.gov

Other 1,3-Dipolar Cycloadditions: The alkyne can also react with other 1,3-dipoles, such as:

Nitrile Oxides: Cycloaddition with a nitrile oxide would yield a substituted isoxazole, which is an aromatic heterocycle. youtube.com

Azomethine Ylides: Reaction with an azomethine ylide, which can be generated from the thermal ring-opening of an aziridine, would produce a dihydropyrrole derivative.

The regioselectivity of these cycloadditions with the unsymmetrical butyne moiety can often be low, potentially leading to a mixture of regioisomeric products, depending on the specific dipole and reaction conditions. youtube.com

Interactive Table: Cycloaddition Reactions

Catalytic Hydrofunctionalization Reactions (e.g., Hydroboration, Hydrometalation, Hydrofluorination)

Hydrofunctionalization involves the addition of an H-X bond across the triple bond, a fundamental transformation for introducing new functionality.

Hydroboration: The hydroboration of internal alkynes, followed by oxidation, is a standard method for synthesizing ketones. mdpi.com For an unsymmetrical internal alkyne like this compound, hydroboration with standard boranes (BH₃) would likely result in a mixture of two regioisomeric ketones due to the similar steric environments around the two alkyne carbons. mdpi.com To achieve higher regioselectivity, bulky boranes such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. chemistrysteps.com These sterically demanding reagents will preferentially add the boron atom to the less hindered carbon of the alkyne, which in this case would be the carbon atom further from the bulkier aryloxy group, leading to a specific ketone upon oxidation. chemistrysteps.com The initial hydroboration step proceeds via a syn-addition of the H-B bond across the triple bond to form a vinylborane. chemistrysteps.com

Hydrometalation: This reaction involves the addition of a metal-hydride bond across the alkyne.

Hydrozirconation: Using zirconocene (B1252598) hydrochloride (Schwartz's reagent, Cp₂Zr(H)Cl), the alkyne can undergo hydrozirconation to form a stable alkenylzirconocene intermediate. organicreactions.orgorganic-chemistry.org This reaction is highly stereoselective, proceeding via syn-addition. For internal alkynes, the regioselectivity is influenced by steric factors, with the zirconium typically adding to the less sterically hindered carbon. organicreactions.org The resulting organozirconium intermediate is a versatile synthon that can be trapped with various electrophiles (e.g., halogens, acyl chlorides) to yield highly substituted alkenes. organicreactions.org

Hydroalumination: In the presence of iron catalysts, internal alkynes can be stereo- and regioselectively hydroaluminated using diisobutylaluminum hydride (DIBAL-H). rsc.org This provides an efficient route to alkenylaluminum compounds, which are valuable intermediates in organic synthesis. rsc.org

Hydrofluorination: The addition of hydrogen fluoride (B91410) across the triple bond can be achieved using gold or platinum catalysts. A gold-catalyzed method using aqueous hydrofluoric acid has been reported for the hydrofluorination of internal alkynes. nih.gov Platinum complexes with indolylphosphine ligands have also been developed for the catalytic hydrofluorination of alkynes to give (Z)-fluoroalkenes. nih.gov These reactions provide a direct route to fluorinated organic molecules.

Oxidative and Reductive Transformations of the Alkyne

Oxidative Transformations: The alkyne triple bond can be cleaved or oxidized to a diketone.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) or potassium permanganate (B83412) (KMnO₄) can cleave the triple bond entirely. masterorganicchemistry.comlibretexts.org For an internal alkyne, this reaction yields two carboxylic acid fragments. masterorganicchemistry.com In the case of this compound, oxidative cleavage would break the butynyl chain, leading to acetic acid and (4-methoxyphenoxy)acetic acid.

Diketone Formation: Under milder, neutral conditions, potassium permanganate can oxidize the alkyne to a 1,2-dicarbonyl (α-diketone) without cleaving the carbon-carbon bond. libretexts.orglibretexts.org Similarly, iron-catalyzed oxidation with hydrogen peroxide at room temperature can selectively produce 1,2-diones from internal alkynes. researchgate.net

Reductive Transformations: The alkyne can be selectively reduced to an alkene or fully reduced to an alkane. openochem.org

Reduction to (Z)-Alkenes (cis): Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), will reduce the alkyne to a cis-alkene. libretexts.orgorganicchemistrytutor.com The reaction proceeds via syn-addition of hydrogen to the alkyne surface, ceasing at the alkene stage.

Reduction to (E)-Alkenes (trans): A dissolving metal reduction, using sodium or lithium metal in liquid ammonia, selectively produces a trans-alkene. libretexts.orgorganicchemistrytutor.com This reaction proceeds through a radical anion intermediate. libretexts.org

Reduction to Alkanes: Complete reduction of the triple bond to a single bond can be achieved by catalytic hydrogenation with excess hydrogen gas over a more active metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni). openochem.orgorganic-chemistry.org This reaction proceeds through an alkene intermediate which is immediately reduced to the corresponding alkane, 1-(butoxy)-4-methoxybenzene. openochem.org

Reactivity of the Aryl Ether Moiety

The 4-methoxybenzene ring and the two ether linkages also present opportunities for chemical transformations.

Electrophilic Aromatic Substitution on the 4-Methoxybenzene Ring

The 4-methoxybenzene ring is activated towards electrophilic aromatic substitution (EAS). The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring via resonance. The ether oxygen of the butynyloxy group also acts as an ortho-, para-director for the same reason. Since the para position is blocked by the butynyloxy substituent, electrophilic attack will be directed to the ortho positions (positions 2 and 6 relative to the methoxy group).

Common EAS reactions include:

Halogenation: Bromination or chlorination in the presence of a Lewis acid (e.g., FeBr₃, AlCl₃) would readily occur at the ortho positions to the methoxy group.

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) onto the aromatic ring, again at the ortho positions.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would install a sulfonic acid group (-SO₃H).

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst would also proceed at the activated ortho positions.

The presence of two activating, ortho-directing oxygen substituents makes the ring highly reactive towards these substitutions.

Cleavage and Derivatization of the Ether Bond

Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. organicchemistrytutor.com

Cleavage of the Propargyl Ether: The bond between the propargylic carbon and the ether oxygen (C-O) can be cleaved. This aryl alkyl ether linkage would likely cleave to yield 4-methoxyphenol (B1676288) and the corresponding propargyl halide. organicchemistrytutor.com The cleavage mechanism depends on the substituents. In this case, the attack of the halide nucleophile would occur at the propargylic carbon via an Sₙ2 mechanism. It has been noted that aryl-propargyl ethers may be cleaved under certain copper-catalyzed "click" reaction conditions, representing an unexpected side reaction. nih.gov

Cleavage of the Methyl Ether: The methyl aryl ether linkage is generally more robust. However, under forcing conditions with excess strong acid (HI or HBr), this bond can also be cleaved to yield a hydroquinone (B1673460) derivative (1,4-dihydroxybenzene) and a methyl halide. organicchemistrytutor.com The cleavage occurs via nucleophilic attack of the halide on the methyl group (Sₙ2), as Sₙ2 reactions on sp²-hybridized aryl carbons are disfavored. organic-chemistry.org

Interactive Table: Ether Cleavage Products

Rearrangement Reactions

Pericyclic reactions, which proceed through a cyclic transition state, are a prominent feature of the reactivity of this compound. wikipedia.orglibretexts.org These concerted reactions are governed by the principles of orbital symmetry and can be initiated thermally or photochemically. uh.edu

The msu.edumsu.edu-sigmatropic Claisen rearrangement is a cornerstone of the reactivity of aryl alkynyl ethers like this compound. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the concerted reorganization of six electrons in a six-membered ring transition state, leading to the formation of a new carbon-carbon bond. libretexts.orgorganic-chemistry.org When this compound is heated, it undergoes a Claisen rearrangement to produce an allenic intermediate, 2-(buta-2,3-dien-1-yl)-4-methoxyphenol.

This transformation is the initial step in a cascade that often leads to the formation of chromene derivatives. The reaction typically proceeds via a chair-like transition state. organic-chemistry.org The aromatic Claisen rearrangement is generally irreversible due to the subsequent tautomerization step that restores the aromaticity of the phenyl ring. organic-chemistry.orgmasterorganicchemistry.com In the case of this compound, the electron-donating methoxy group can influence the rate and regioselectivity of the rearrangement.

| Starting Material | Conditions | Intermediate | Final Product | Catalyst/Reagent |

|---|---|---|---|---|

| This compound | Thermal (Heating) | 2-(Buta-2,3-dien-1-yl)-4-methoxyphenol | 7-Methoxy-2-methyl-2H-chromene | None (Thermal) |

| Aryl Propargyl Ethers | 25 °C | Allenic Phenol (B47542) Intermediate | Substituted 2H-Chromenes | Ph3PAuNTf2 msu.edu |

While the msu.edumsu.edu-Claisen rearrangement is the most prominent, other sigmatropic rearrangements are theoretically possible, though less commonly observed for this specific compound under typical conditions. wikipedia.org Sigmatropic rearrangements are classified by an order term [i,j], which denotes the migration of a σ-bond across a π-system. wikipedia.orguh.edu

For instance, a msu.edutandfonline.com-Wittig rearrangement is an anionic sigmatropic rearrangement of an allylic ether. libretexts.org While the substrate is an alkynyl ether, related transformations on similar scaffolds suggest the potential for such rearrangements under specific, typically basic, conditions. However, for this compound, the Claisen pathway is generally favored due to the thermal accessibility of the msu.edumsu.edu transition state. organic-chemistry.org

Another related transformation is the Ireland-Claisen rearrangement, which involves the msu.edumsu.edu-sigmatropic rearrangement of an ester enolate or silyl (B83357) ketene (B1206846) acetal (B89532) derived from an allylic ester. semanticscholar.org This variant allows the reaction to proceed under much milder conditions compared to the classic thermal Claisen rearrangement. semanticscholar.org While not a direct reaction of this compound itself, this highlights a powerful synthetic modification of the fundamental msu.edumsu.edu rearrangement.

Regioselective and Stereoselective Functionalization of the Compound

The functionalization of this compound and its rearrangement products can proceed with high degrees of regioselectivity and stereoselectivity.

Regioselectivity:

The Claisen rearrangement of substituted aryl ethers is inherently regioselective. The migrating group preferentially moves to the ortho position of the aromatic ring. In the case of this compound, the rearrangement occurs exclusively at the carbon ortho to the ether linkage. If both ortho positions were available, the electronic and steric nature of other ring substituents would direct the rearrangement.

The subsequent cyclization to form chromenes is also highly regioselective. The reaction proceeds via a 6-endo cyclization to form the six-membered pyran ring of the chromene, rather than a 5-exo cyclization which would lead to a five-membered dihydrofuran ring. msu.edu This selectivity is a key feature in the synthesis of 2H-chromene frameworks from aryl propargyl ethers. tandfonline.comorganic-chemistry.org For example, the electrophilic cyclization of substituted propargylic aryl ethers using iodine or other electrophiles produces 3,4-disubstituted 2H-benzopyrans with excellent yields and selectivity. organic-chemistry.org

| Substrate Type | Reagent | Reaction Type | Product Type | Selectivity |

|---|---|---|---|---|

| Aryl Propargyl Ethers | I2, ICl, PhSeBr | Electrophilic Cyclization | 3,4-disubstituted 2H-benzopyrans organic-chemistry.org | High (6-endo cyclization) msu.edu |

| 4-Allyloxypyrazoles | Thermal | Claisen Rearrangement | 5-Allyl-4-hydroxypyrazole | Regioselective to C5 researchgate.net |

Stereoselectivity:

While the initial Claisen rearrangement of this compound itself does not create a stereocenter, subsequent functionalization reactions can be controlled stereoselectively. For instance, if the allenic intermediate is trapped or if the resulting chromene is further modified, stereocenters can be introduced.

Research into related systems has demonstrated that stereoselective functionalization is achievable. For example, stereoselective SN2 reactions have been used to functionalize the 1'-position of 4'-thionucleosides, with stereocontrol achieved through coordination effects. nih.gov Although this applies to a different class of molecules, it illustrates a principle of achieving stereoselectivity that could be adapted to derivatives of this compound. In the context of chromene synthesis, the use of chiral catalysts can, in some cases, induce enantioselectivity in the cyclization step, leading to optically active chromene products.

Mechanistic Investigations and Theoretical Studies on 1 but 2 Yn 1 Yloxy 4 Methoxybenzene Reactions

Elucidation of Reaction Mechanisms and Intermediates

The Claisen rearrangement of aryl propargyl ethers, such as 1-(But-2-yn-1-yloxy)-4-methoxybenzene, is a concerted pericyclic reaction that proceeds through a cyclic transition state. nrochemistry.com The reaction is typically irreversible due to the formation of a more thermodynamically stable carbonyl compound. nrochemistry.com The process is initiated by heat or, in some cases, a Lewis acid, and is known to be influenced by the solvent, with polar solvents often accelerating the reaction rate. vedantu.com

Kinetic studies on the Claisen rearrangement of related aryl propargyl ethers have shown that the reaction is generally first-order. For instance, the rearrangement of allylbenzene (B44316) in the presence of a palladium(II) chloride catalyst follows first-order kinetics with respect to the catalyst. While specific kinetic data for this compound is not extensively documented in publicly available literature, the general mechanism suggests a unimolecular process for the thermal rearrangement.

The rate of the nrochemistry.comnrochemistry.com-sigmatropic rearrangement is influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups on the benzylic moiety can accelerate the reaction, suggesting the development of a partial positive charge at the benzylic carbon in the transition state. nih.gov In the case of this compound, the methoxy (B1213986) group, being an electron-donating group, is expected to influence the reaction rate.

Theoretical studies using Density Functional Theory (DFT) have determined that the nrochemistry.comnrochemistry.com-sigmatropic rearrangement is the rate-determining step for the formation of both benzopyran and benzofuran (B130515) derivatives from aryl propargyl ethers. rsc.org The calculated free energy of activation (ΔG‡) for this step is approximately 38.4 kcal/mol in the gas phase and 37.9 kcal/mol in a solvent like N,N-diethylaniline. rsc.org

Table 1: Theoretical Kinetic Data for Aryl Propargyl Ether Claisen Rearrangement

| Reaction Step | Phase | Calculation Level | Activation Free Energy (ΔG‡) (kcal/mol) |

| nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement | Gas Phase | M06/6-31+G//B3LYP/6-31+G* | 38.4 |

| nrochemistry.comnrochemistry.com-Sigmatropic Rearrangement | Solvent (N,N-diethylaniline) | M06/6-31+G//B3LYP/6-31+G* | 37.9 |

Data sourced from theoretical studies on the general class of aryl propargyl ethers. rsc.org

The Claisen rearrangement of an aryl propargyl ether like this compound proceeds through a transient ortho-dienone intermediate. This intermediate is highly reactive and typically undergoes rapid tautomerization to form the corresponding o-allenylphenol. nrochemistry.com In some cases, this intermediate can be trapped or observed spectroscopically.

Following the initial nrochemistry.comnrochemistry.com-sigmatropic shift, the resulting allenyl intermediate can undergo further reactions. For example, in the presence of an alcohol or amine, an allyl ketene (B1206846) intermediate formed from a related rearrangement can be trapped to yield γ,δ-unsaturated carboxylic acid derivatives. nih.gov In the absence of trapping agents, the intermediate can undergo intramolecular cyclization.

The proposed mechanism for the Claisen rearrangement of aryl propargyl ethers involves the following key intermediates:

Initial Reactant: this compound

Transition State: A cyclic, chair-like transition state.

Ortho-Dienone Intermediate: A transient species formed immediately after the sigmatropic shift.

o-Allenylphenol: Formed by tautomerization of the ortho-dienone.

Final Product: Subsequent cyclization can lead to benzofuran or benzopyran derivatives.

While the thermal Claisen rearrangement is common, catalytic versions of this reaction and related transformations of aryl propargyl ethers exist. For instance, gold(I) complexes are known to catalyze the cycloisomerization of furan-ynes, which share structural similarities with the intermediates in the Claisen rearrangement. acs.org These reactions can proceed through different pathways, such as endo or exo cyclization, leading to different products. acs.org

A proposed catalytic cycle for a gold(I)-catalyzed reaction could involve:

Coordination of the gold(I) catalyst to the alkyne moiety of the aryl propargyl ether.

Nucleophilic attack of the aryl ring onto the activated alkyne.

Protodeauration to regenerate the catalyst and yield the cyclized product.

In some cases, catalysts like cesium fluoride (B91410) (CsF) have been investigated for their role in the Claisen rearrangement of aryl propargyl ethers. DFT studies suggest that CsF can act as both a base and a carbonyl activator, influencing the reaction pathway. researchgate.net The reaction mechanism in such cases involves a concerted rearrangement, but the catalyst can lower the activation energy of the rate-limiting step. researchgate.net

Computational Chemistry for Reaction Modeling

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the mechanistic details of the Claisen rearrangement of aryl propargyl ethers.

DFT calculations have been employed to investigate the mechanism of the aryl propargyl ether Claisen rearrangement in both the gas phase and in solution. rsc.org These studies have confirmed that the most favorable reaction pathway involves a nrochemistry.comnrochemistry.com-sigmatropic rearrangement followed by proton transfer. rsc.org

Natural Bond Orbital (NBO) analysis, a feature of DFT studies, has shown that methyl substitutions on the propargyl chain can decrease the stabilization energy, thereby favoring the Claisen rearrangement. rsc.org This suggests that the methyl group on the butynyl chain of this compound likely plays a role in its reactivity profile.

DFT has also been used to study the impact of catalysts. For example, in the presence of BF3 as a catalyst, the rate-determining step of the Claisen rearrangement of an activated aryl propargyl ether can shift from the nrochemistry.comnrochemistry.com-sigmatropic shift to the tautomerization step. researchgate.net

The transition state of the Claisen rearrangement is a key focus of computational studies. For aryl propargyl ethers, the reaction is believed to proceed through a chair-like transition state, which is generally favored over a boat-like transition state. organic-chemistry.org

DFT calculations have been used to compute the energy barriers for the different steps of the reaction. As mentioned earlier, the nrochemistry.comnrochemistry.com-sigmatropic rearrangement is typically the step with the highest activation energy, making it the rate-determining step. rsc.org The calculated activation free energy (ΔG‡) of around 37-38 kcal/mol is consistent with the high temperatures often required for the thermal Claisen rearrangement. rsc.orgorganic-chemistry.org

Predictive Modeling of Chemo-, Regio-, and Stereoselectivity

Predictive modeling for the reactions of this compound primarily revolves around the regioselectivity of the Claisen rearrangement. The presence of the methoxy substituent on the benzene (B151609) ring significantly influences the outcome of this reaction.

Theoretical studies on substituted aryl propargyl ethers have demonstrated that the regioselectivity is governed by the electronic nature of the substituents on the aromatic ring. libretexts.orgnih.gov For this compound, the key reaction is the acs.orgacs.org-sigmatropic shift, which can potentially lead to two different ortho-allenylketone intermediates, as the two ortho positions are equivalent. Subsequent tautomerization and electrocyclization would then yield the final chromene product.

Computational models, particularly using Density Functional Theory (DFT), have been employed to predict the favored reaction pathways. nsf.govnih.gov For aryl propargyl ethers with an electron-donating group, such as the methoxy group in the para position, the Claisen rearrangement is generally directed to the ortho positions. libretexts.org In the case of this compound, since both ortho positions are identical, the initial regioselectivity is not a point of divergence.

However, in more complex scenarios with multiple non-equivalent reactive sites, predictive models become crucial. For instance, in unsymmetrically substituted aryl propargyl ethers, DFT calculations can predict the kinetic and thermodynamic favorability of rearrangement to different positions. nsf.gov These models indicate that the reaction pathway is highly dependent on the stability of the resulting intermediates and the activation energy of the rate-determining acs.orgacs.org-sigmatropic shift. nsf.govnih.gov

The stereoselectivity of the Claisen rearrangement is also a subject of predictive modeling. The reaction is known to proceed through a highly ordered, chair-like transition state. nih.gov This conformational preference allows for the transfer of chirality from the reactant to the product. While the parent this compound is achiral, derivatives with stereocenters in the butynyl chain would exhibit stereoselective rearrangements, the outcome of which can be predicted by modeling the diastereomeric transition states.

| Substituent on Phenyl Ring | Predicted Regioselectivity | Controlling Factor | Reference |

|---|---|---|---|

| p-Methoxy (electron-donating) | Ortho-rearrangement favored | Electronic effects stabilizing the transition state | libretexts.org |

| m-Bromo (electron-withdrawing) | Ortho-rearrangement directed towards the substituent | Electronic and steric effects | libretexts.org |

| Unsubstituted | Ortho-rearrangement | Inherent reactivity of the system | nih.gov |

Molecular Orbital Analysis (e.g., HOMO-LUMO Interactions)

The feasibility and concerted nature of the Claisen rearrangement of this compound can be rationalized through molecular orbital (MO) theory, specifically by analyzing the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). yale.edupku.edu.cn In a pericyclic reaction, the conservation of orbital symmetry is crucial for a concerted pathway to be thermally allowed. pku.edu.cn

For the acs.orgacs.org-sigmatropic rearrangement of an aryl propargyl ether, the transition state involves a cyclic array of six electrons. The reaction can be conceptualized as the interaction between an allyl fragment and a vinyl ether fragment within the molecule. The HOMO of one fragment interacts with the LUMO of the other. libretexts.org The energy gap between the HOMO and LUMO is a critical factor; a smaller gap generally leads to a more facile reaction. libretexts.org

In the case of this compound, the electron-donating methoxy group increases the energy of the HOMO of the aromatic system. This, in turn, can affect the HOMO-LUMO gap and the activation energy of the reaction. Theoretical studies on related systems have shown that substituents can tune the energies of the frontier orbitals, thereby influencing the reaction rate. nih.gov

Natural Bond Orbital (NBO) analysis, a computational technique, has been used to study the charge transfer and stabilization energies in the transition state of the Claisen rearrangement of aryl propargyl ethers. nih.govrsc.org This analysis has revealed that the substitution of methyl groups on the propargyl chain can decrease the stabilization energy, which in turn favors the rearrangement. nih.gov While specific data for the butynyl group is not available, similar electronic effects can be inferred.

| Interaction | Significance | Influencing Factors | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | Determines the activation energy and reaction rate. | Substituents, solvent polarity. | libretexts.org |

| Orbital Symmetry | Dictates whether a concerted thermal reaction is allowed. | Inherent to the electronic structure of the reacting system. | pku.edu.cn |

| Stabilization Energy (E(2)) | Indicates the extent of charge transfer and stability of the transition state. | Substituents on both the aryl and propargyl moieties. | nih.govrsc.org |

Influence of Reaction Conditions on Mechanistic Pathways

The course and efficiency of the reactions of this compound are significantly modulated by the reaction conditions, including the choice of solvent, temperature, and pressure.

Solvent Effects on Reactivity and Selectivity

The solvent environment can have a pronounced effect on the rate and selectivity of the Claisen rearrangement. While pericyclic reactions are often thought to be relatively insensitive to solvent polarity, studies on Claisen rearrangements have shown otherwise. libretexts.orgacs.org

Polar solvents, particularly those capable of hydrogen bonding, have been observed to accelerate the Claisen rearrangement. libretexts.orgyoutube.com This acceleration is attributed to the stabilization of a more polar transition state relative to the less polar ground state. For this compound, moving to a more polar solvent would be expected to increase the rate of its thermal rearrangement. For example, a switch from a nonpolar solvent like decalin to a polar one like diethylene glycol has been shown to influence the reaction pathway of similar aryl ethers. wikipedia.org

The choice of solvent can also influence the selectivity of the reaction, especially when competing reaction pathways exist. In some cases, highly polar solvents can promote intermolecular side reactions. However, for the intramolecular Claisen rearrangement of this compound, the primary effect of the solvent is expected to be on the reaction rate. Computational studies using the Polarizable Continuum Model (PCM) have been employed to simulate solvent effects and have corroborated the experimental observations of rate acceleration in polar media. nih.gov

| Solvent Type | Effect on Reaction Rate | Reason | Reference |

|---|---|---|---|

| Nonpolar (e.g., Decalin) | Baseline rate | Minimal stabilization of the transition state. | wikipedia.org |

| Polar Aprotic (e.g., Sulfolane) | Moderate acceleration | Stabilization of the polar transition state. | libretexts.org |

| Polar Protic (e.g., Ethanol/Water) | Significant acceleration | Stabilization of the transition state through hydrogen bonding. | libretexts.org |

Temperature and Pressure Effects on Reaction Kinetics

Temperature is a critical parameter in the thermal rearrangement of this compound. As with most chemical reactions, an increase in temperature generally leads to a significant increase in the reaction rate. The Claisen rearrangement typically requires elevated temperatures to overcome the activation energy barrier. acs.orgacs.org The rate of rearrangement is governed by the Arrhenius equation, which relates the rate constant to the activation energy and temperature.

Kinetic studies on the thermal rearrangement of aryl propargyl ethers have determined the activation parameters, providing insight into the energy requirements of the reaction. acs.org For the parent aryl propargyl ether, the acs.orgacs.org-sigmatropic rearrangement has a calculated activation free energy (ΔG‡) of approximately 38-39 kcal/mol. nih.gov The presence of the methoxy group in this compound is expected to slightly lower this barrier due to its electron-donating nature.

Pressure can also influence the kinetics of the Claisen rearrangement. Reactions with a negative activation volume (ΔV‡), meaning the volume of the transition state is smaller than the volume of the reactants, are accelerated by high pressure. acs.orgchemguide.co.uk Sigmatropic rearrangements, including the Claisen rearrangement, typically have negative activation volumes due to the formation of new bonds in the compact, cyclic transition state. acs.org Therefore, applying high pressure would be expected to increase the rate of the thermal rearrangement of this compound. This can be particularly useful for promoting reactions that are sluggish at atmospheric pressure or for influencing the selectivity towards pathways with more compact transition states.

| Parameter | Effect on Reaction Rate | Underlying Principle | Reference |

|---|---|---|---|

| Increased Temperature | Increases | Provides sufficient thermal energy to overcome the activation barrier (Arrhenius Law). | acs.orgnih.gov |

| Increased Pressure | Increases | Favors the formation of a more compact transition state (Le Chatelier's Principle, negative activation volume). | acs.orgchemguide.co.uk |

Synthesis and Exploration of Analogues and Derivatives of 1 but 2 Yn 1 Yloxy 4 Methoxybenzene

Structural Modifications of the Alkynyl Chain

The reactivity and properties of the molecule are significantly influenced by the nature of the alkynyl group. Modifications range from altering the substituent on the terminal carbon of the alkyne to complete isomerization of the alkyne backbone into an allene.

The most direct analogues of 1-(but-2-yn-1-yloxy)-4-methoxybenzene are its corresponding terminal alkynes, known as aryl propargyl ethers. In these structures, the methyl group on the butynyl chain is replaced by a proton. The general and widely used method for synthesizing these compounds is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the nucleophilic substitution of a propargyl halide, typically propargyl bromide, by a phenoxide ion. acs.orgrsc.org The phenoxide is generated in situ by treating the corresponding phenol (B47542) with a weak base, such as potassium carbonate, in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF). acs.orgrsc.org

The synthesis of the simplest terminal analogue, 1-methoxy-4-(prop-2-yn-1-yloxy)benzene, follows this exact protocol, starting from 4-methoxyphenol (B1676288) and propargyl bromide. nih.govsigmaaldrich.com This straightforward and efficient method allows for the preparation of a wide array of aryl propargyl ethers from various substituted phenols.

Building upon the terminal alkyne (propargyl ether) framework, the substitution pattern of the alkyne can be further diversified. A powerful strategy to achieve this involves a two-step process starting from the aryl propargyl ether. acs.org First, the terminal alkyne is deprotonated using a strong base, such as n-butyllithium (n-BuLi), at low temperatures to form a highly nucleophilic lithium acetylide intermediate. acs.org This intermediate can then be quenched with a variety of electrophiles to install different substituents at the terminal carbon of the alkyne.

Research has demonstrated the versatility of this approach by reacting the lithium acetylide of various aryl propargyl ethers with organochalcogen electrophiles (R²-X-Br, where X = S, Se, Te). acs.org This method allows for the introduction of aryl- and alkyl-chalcogen groups onto the alkyne chain. The reaction is robust and does not appear to be significantly affected by the electronic nature of substituents on either the aryl ether ring or the electrophile. acs.org This methodology provides a clear pathway to synthesize analogues with a wide range of functional groups appended to the alkyne, moving beyond the simple methyl group of the parent compound.

| Aryl Group (Ar) | Substituent on Alkyne (R) | Resulting Compound Name |

|---|---|---|

| Phenyl | -SePh | 1-(Phenylselanyl)-3-phenoxyprop-1-yne |

| 4-Methoxyphenyl (B3050149) | -SePh | 1-Methoxy-4-((3-(phenylselanyl)prop-2-yn-1-yl)oxy)benzene |

| 4-Chlorophenyl | -SePh | 1-Chloro-4-((3-(phenylselanyl)prop-2-yn-1-yl)oxy)benzene |

| 4-Methylphenyl | -SPh | 1-Methyl-4-((3-(phenylthio)prop-2-yn-1-yl)oxy)benzene |

| Phenyl | -TeBu | 1-((3-(Butyltellanyl)prop-2-yn-1-yl)oxy)benzene |

Alkynyl ethers, including those of the this compound family, can undergo rearrangement to form isomeric allenes. This transformation is typically promoted by a base. The reaction proceeds via the abstraction of a proton from the α-carbon (the CH₂ group adjacent to the ether oxygen). The resulting carbanion can then rearrange, leading to the formation of a propadienyl ether (an allene).

While specific studies on the rearrangement of this compound are not prominent, the isomerization of propargyl ethers to allenyl ethers is a known process in organic chemistry. This rearrangement is a key step in certain synthetic sequences, such as the synthesis of furans. In some cases, depending on the reaction conditions and substitution pattern, the rearrangement can proceed further to form a thermodynamically stable conjugated terminal alkyne. Catalytic methods, often employing transition metals like palladium, have also been developed to facilitate the long-range isomerization of alkynes, converting them into conjugated dienes or α,β-unsaturated carbonyl compounds. unige.ch

Modifications of the Aryl Moiety

The aromatic ring of this compound provides another critical site for structural modification. Introducing different substituents or replacing the entire benzene (B151609) ring with a heteroaromatic system can dramatically alter the molecule's properties.

The Williamson ether synthesis is highly amenable to a wide variety of substituted phenols, allowing for the straightforward introduction of diverse functional groups onto the aryl moiety. organic-chemistry.orgorganic-chemistry.org By selecting a phenol with the desired substitution pattern, analogues of this compound bearing either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be prepared.

For example, syntheses have been reported starting from phenols bearing multiple electron-donating methyl groups (e.g., 2,4,6-trimethylphenol) as well as those with strongly electron-withdrawing fluoro groups (e.g., 2,3-difluorophenol (B1222669) and 2,3,4-trifluorophenol). researchgate.net These reactions proceed efficiently under standard conditions, demonstrating the broad scope of the etherification with respect to the electronic nature of the phenol. The table below showcases a range of substituents that have been successfully incorporated into the aryl propargyl ether framework.

| Phenol Substituent(s) | Substituent Type | Reference |

|---|---|---|

| 4-CH₃ | Electron-Donating | acs.org |

| 4-OCH₃ | Electron-Donating | acs.orgnih.govsigmaaldrich.com |

| 2,4,6-(CH₃)₃ | Electron-Donating | researchgate.net |

| 4-Cl | Electron-Withdrawing | acs.org |

| 4-Br | Electron-Withdrawing | acs.org |

| 2,3-F₂ | Electron-Withdrawing | researchgate.net |

| 2,3,4-F₃ | Electron-Withdrawing | researchgate.net |

To explore a wider chemical space, the methoxybenzene ring can be replaced entirely with a heteroaromatic system. The synthesis of heteroaryl alkynyl ethers can be achieved using methods analogous to those for their aryl counterparts. For instance, heteroaromatic alcohols (e.g., hydroxyl-substituted pyridines or quinolines) can serve as nucleophiles in etherification reactions. nih.gov

Studies have shown that pyridinols and quinolinols are suitable substrates for C–O bond formation reactions to produce the corresponding ethers. nih.gov For example, 4-hydroxy-2(1H)-quinolone possesses a hydroxyl group that can be targeted for etherification to yield a heteroaromatic analogue. researchgate.net Additionally, modern cross-coupling methodologies, often catalyzed by copper or palladium, provide powerful alternatives for forging the C-O bond between a heteroaromatic core and an alkynyl alcohol, even from heteroaryl halides. organic-chemistry.org These approaches enable the synthesis of derivatives where the electronic and coordination properties are significantly different from the parent carbocyclic system.

Conjugates and Hybrid Molecules (e.g., Triazole-Fused Heterocycles)

The synthesis of conjugates and hybrid molecules often utilizes highly efficient and reliable reactions to link different molecular fragments. The terminal alkyne group in this compound is an ideal functional handle for such transformations, particularly for the formation of triazole rings through cycloaddition reactions.

Detailed Research Findings

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne is a powerful method for the synthesis of 1,2,3-triazoles. organic-chemistry.org This reaction can proceed thermally, but often requires elevated temperatures and can result in a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org

A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction is known for its high yields, mild reaction conditions (often performed at room temperature in aqueous solutions), and high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov The CuAAC reaction is broadly tolerant of other functional groups, making it exceptionally suitable for the synthesis of complex molecules. organic-chemistry.org The catalytic cycle is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. organic-chemistry.org

An alternative, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), provides complementary regioselectivity, yielding the 1,5-disubstituted 1,2,3-triazole. nih.gov However, the RuAAC reaction often requires organic solvents and elevated temperatures. nih.gov

While these methods are widely applied, a specific literature search did not yield published examples of triazole-fused heterocycles or other conjugates derived directly from this compound. However, based on the principles of CuAAC, a hypothetical reaction scheme can be proposed. The reaction of this compound with an organic azide in the presence of a copper(I) catalyst would be expected to yield the corresponding 1,4-disubstituted triazole.

Hypothetical Reaction Data for Triazole Synthesis

Stereoisomeric and Chiral Derivatives

The structure of this compound is achiral and does not have any stereocenters. The butynyl group is linear, and the molecule possesses a plane of symmetry.

Detailed Research Findings

The introduction of chirality into derivatives of this compound would require a chemical transformation that creates one or more stereocenters. There are several hypothetical strategies to achieve this:

Asymmetric reduction of the alkyne: The triple bond could be asymmetrically reduced to a chiral alkene or a chiral alkane, although this is a challenging transformation to control selectively.

Addition to the alkyne: An addition reaction across the triple bond could potentially generate a stereocenter on the butynyl chain.

Modification of a chiral starting material: Chirality could be introduced by starting with a chiral version of one of the building blocks, for example, by using a chiral propargyl alcohol derivative in the initial synthesis.

Derivatization with a chiral auxiliary: The molecule could be reacted with a chiral reagent to form diastereomeric products that could potentially be separated.

A review of the scientific literature did not reveal any published studies on the synthesis of stereoisomeric or chiral derivatives specifically from this compound. Therefore, no experimental data on the synthesis or characterization of such compounds can be presented. The synthesis of chiral phosphorus heterocycles from chiral starting materials has been reported, illustrating a general approach to obtaining chiral molecules. nih.gov

Synthetic Utility and Potential Applications in Advanced Organic Chemistry

Molecular Building Blocks for Complex Target Synthesis

There is no specific information available in the searched literature regarding the use of 1-(But-2-yn-1-yloxy)-4-methoxybenzene as a direct building block in the total synthesis of complex natural products or pharmaceutical agents.

Theoretically, its structure is well-suited for such applications. The 4-methoxyphenyl (B3050149) ether moiety is a common feature in many biologically active molecules and natural products. The but-2-yne group offers a handle for a variety of transformations to build molecular complexity. For instance, the terminal methyl group of the butynyl chain could potentially be functionalized, and the internal alkyne itself can undergo numerous reactions to construct more elaborate carbon skeletons. The ether linkage is generally stable but can be cleaved under specific, harsh conditions if required. beilstein-journals.org The electron-rich nature of the anisole (B1667542) ring allows for predictable electrophilic aromatic substitution at the ortho position relative to the ether linkage, enabling further elaboration of the aromatic core. beilstein-journals.org

Intermediates in Diversity-Oriented Synthesis (DOS) and Library Generation

While the principles of Diversity-Oriented Synthesis (DOS) are well-established for creating libraries of structurally diverse molecules, there are no specific reports on the use of this compound as a scaffold or intermediate in DOS campaigns. nih.govbldpharm.comnih.gov

As a candidate for DOS, this compound offers several points of diversification. The internal alkyne is a versatile functional group that can participate in a wide array of reactions, such as cycloadditions, to generate different core scaffolds. nih.gov The aromatic ring can be functionalized at the ortho-position. These two reaction sites could be used in branching or folding pathways typical of DOS to rapidly generate a library of molecules with significant skeletal and appendage diversity. The combination of an alkyne and an aromatic ring within the same molecule allows for the potential synthesis of various fused heterocyclic systems.

Precursors for Specialized Functional Materials (Excluding explicit material properties)

No research findings were identified that describe the synthesis or use of this compound as a precursor for specialized functional materials.

Hypothetically, molecules containing both aromatic and alkynyl groups can serve as monomers or precursors for polymeric materials. The alkyne functionality can be used in polymerization reactions, such as those catalyzed by transition metals, or in the formation of cross-linked networks. The 4-methoxyphenyl group can influence the electronic and packing properties of a resulting material. Therefore, this compound could potentially be investigated as a monomer for creating polymers with specific thermal or electronic characteristics, although no such studies have been published.

Development of Novel Reaction Methodologies and Catalytic Systems

There is no literature available that specifically documents the use of this compound as a substrate for the development of new reaction methodologies or catalytic systems.

However, aryl alkynyl ethers are valuable substrates for studying and developing new chemical transformations. The internal alkyne in this compound could be a substrate in various transition-metal-catalyzed reactions, including:

Palladium-catalyzed reactions : Cross-coupling, cyclization, and carbonylation reactions are well-known for alkynes and could be explored with this substrate to form complex heterocyclic systems. researchgate.netnih.gov

Cycloaddition Reactions : The alkyne can act as a dienophile or dipolarophile in [4+2] or [3+2] cycloaddition reactions to construct various ring systems. libretexts.orgbeilstein-journals.org

Claisen Rearrangement : While the classic Claisen rearrangement involves allyl aryl ethers, related sigmatropic rearrangements of propargyl ethers (like the related 1-methoxy-4-(prop-2-yn-1-yloxy)benzene) are known. organic-chemistry.org Heating this compound could potentially induce a nih.govnih.gov-sigmatropic rearrangement to yield a chromene derivative, a common scaffold in bioactive compounds. beilstein-journals.orgnih.gov This reaction is often catalyzed by Lewis or Brønsted acids. organic-chemistry.orgprinceton.edu

The outcomes of such reactions would be highly dependent on the specific catalysts and conditions employed, and the study of these transformations could lead to novel synthetic methods.

Probes for Fundamental Biological and Chemical Investigations (Excluding clinical applications)

No studies have been published that describe the use of this compound as a probe for biological or chemical investigations.

The alkyne group is a bioorthogonal handle, meaning it is inert in biological systems but can be selectively reacted with a partner molecule, often an azide (B81097), in a "click" reaction (copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This makes alkyne-containing molecules useful as chemical probes. In principle, this compound could be incorporated into a larger molecule designed to interact with a specific biological target. The alkyne would then serve as a reporter tag, allowing for the subsequent attachment of a fluorescent dye or affinity label for visualization or pull-down experiments. However, the molecule itself has not been developed for this purpose.

Data Tables

Due to the lack of specific research findings for this compound in the searched scientific literature, no data tables for detailed research findings can be provided.

Q & A

Q. What are the optimal synthetic routes for 1-(But-2-yn-1-yloxy)-4-methoxybenzene, and how do reaction conditions influence yield?

The synthesis of alkynyl ether derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example:

- Palladium-catalyzed cross-coupling : Similar compounds (e.g., 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene) are synthesized using aryl halides and Grignard reagents in the presence of Pd catalysts .

- Sonogashira coupling : For alkynyl linkages, aryl halides can react with terminal alkynes under Pd/Cu catalysis (e.g., synthesis of 1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene) .

- Optimization parameters : Temperature (60–80°C), solvent (THF or DMF), and catalyst loading (1–5 mol%) significantly affect yield. Purification via column chromatography (e.g., SiO₂, pentane:EtOAc) is common .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the methoxy and alkynyl ether groups. For example, the methoxy group typically appears as a singlet near δ 3.8 ppm, while alkynyl protons resonate at δ 2.0–3.0 ppm .

- X-ray crystallography : Programs like SHELX and ORTEP-III are used to resolve crystal structures. SHELXL refines small-molecule structures, while ORTEP generates thermal ellipsoid diagrams .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with [M+H]⁺ or [M+Na]⁺ peaks .

Advanced Research Questions

Q. How can contradictions in stereochemical data from NMR and X-ray studies be resolved?

Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid-state rigidity):

- Variable-temperature NMR : Detects conformational changes by observing signal splitting at low temperatures .

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate stereoisomers .

- Twinned crystallography : Use SHELXD for structure solution in cases of twinning or disorder .

Q. What strategies improve regioselectivity in derivatization reactions involving the alkynyl group?

- Protecting groups : Temporarily block the methoxy group with TMSCl to direct reactivity to the alkyne .

- Metal coordination : Cu(I) or Au(I) catalysts stabilize alkynyl intermediates, favoring specific pathways (e.g., cyclopropanation in 1-(1-ethynylcyclopropyl)-4-methoxybenzene) .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the alkyne .

Q. How is this compound utilized as a building block in complex molecule synthesis?

- Schmidt reaction : The alkynyl ether moiety participates in intramolecular reactions to form lactams or ketones (e.g., stereochemical studies of azide derivatives) .

- Polymer precursors : Ethynyl groups enable click chemistry (e.g., CuAAC) for dendrimer or polymer synthesis .

- Bioconjugation : The alkyne reacts with azide-functionalized biomolecules via Huisgen cycloaddition .

Q. What computational tools predict the compound’s reactivity in novel reaction environments?

- Molecular docking : Software like AutoDock models interactions with enzymes or receptors, guided by crystallographic data .

- Reactivity indices : DFT-based Fukui functions identify electrophilic/nucleophilic sites on the aromatic ring .

- Kinetic modeling : Software such as Gaussian simulates reaction pathways for alkynyl ether transformations .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.